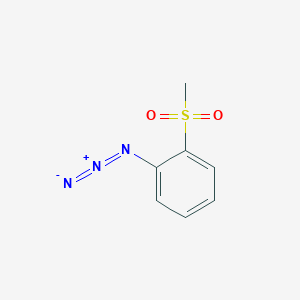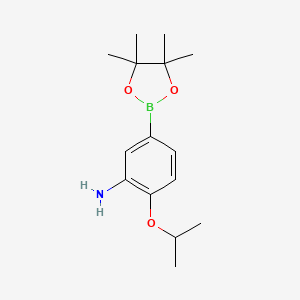![molecular formula C12H14ClNO6S B13470321 (2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid is a complex organic compound with a unique structure that includes a chlorosulfonyl group, a methoxy group, and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate:
Introduction of the Chlorosulfonyl Group: The next step involves the chlorosulfonation of the methoxyphenyl intermediate, typically using chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of amine or ether derivatives.
科学研究应用
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and acetamido groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S)-3-[3-(chlorosulfonyl)-4-hydroxyphenyl]-2-acetamidopropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-3-[3-(sulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential biological activity
属性
分子式 |
C12H14ClNO6S |
|---|---|
分子量 |
335.76 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(3-chlorosulfonyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14ClNO6S/c1-7(15)14-9(12(16)17)5-8-3-4-10(20-2)11(6-8)21(13,18)19/h3-4,6,9H,5H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI 键 |
CDZOJBHUWPRRSQ-VIFPVBQESA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)





![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)

![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)


